Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate

CAS No.:

Cat. No.: VC16766413

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3 |

| Standard InChI Key | WFOPTBMQSIGXEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

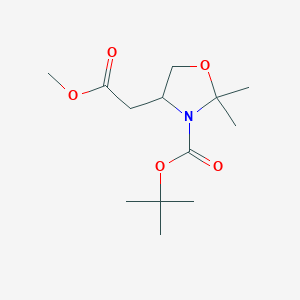

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate (IUPAC name: tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) possesses a molecular formula of C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol. The compound’s structure integrates three key functional elements:

-

A Boc-protected amine at the 3-position of the oxazolidine ring, providing orthogonal protection for subsequent deprotection under mild acidic conditions.

-

A 2,2-dimethyloxazolidine scaffold that imposes conformational rigidity, enhancing stereochemical control during reactions .

-

A methyl ester group at the 4-position, which facilitates further derivatization via hydrolysis or transesterification .

The stereochemical integrity of the R-configuration at the 4-position is critical for its role as a chiral auxiliary, as demonstrated in asymmetric alkylation and aldol reactions .

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | 1.12 g/cm³ (estimated) | |

| Solubility | Soluble in THF, DCM, DMF | |

| Storage Conditions | Argon-charged, -20°C |

The compound’s stability under anhydrous conditions and sensitivity to protic solvents necessitate careful handling to prevent premature deprotection of the Boc group .

Synthesis and Manufacturing

Industrial-Scale Preparation

The synthesis of Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate typically proceeds via a three-step sequence:

-

Boc Protection: Reaction of (R)-2,2-dimethyloxazolidine-4-acetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP.

-

Esterification: Treatment with methyl chloroformate under Schotten-Baumann conditions to yield the methyl ester .

-

Purification: Chromatographic isolation using silica gel with ethyl acetate/petroleum ether gradients, achieving purities >96% .

A representative procedure from Huang et al. (2023) details the use of Grignard reagents to functionalize analogous oxazolidine derivatives, underscoring the compatibility of the Boc group with organometallic reactions .

Analytical Characterization

Modern quality control protocols employ:

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 4.21–4.05 (m, 2H, oxazolidine CH₂) .

-

HRMS (ESI): m/z calcd for C₁₃H₂₃NO₅ [M+H]⁺ 274.1649, found 274.1653 .

-

Chiral HPLC: >99% ee confirmed using a Chiralpak AD-H column (hexane/i-PrOH 90:10) .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The compound’s rigid oxazolidine ring directs face-selective reactions, enabling the synthesis of β-amino alcohols with high diastereomeric excess (dr > 20:1) . For example, in the Evans aldol reaction, it facilitates the formation of anti-aldol adducts via Zimmerman-Traxler transition states.

Intermediate in Pharmaceutical Synthesis

Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate is a precursor to:

-

Vorinostat analogs: Histone deacetylase inhibitors requiring R-configured amine intermediates .

-

β-Lactam antibiotics: Via Staudinger reactions with ketenes.

Future Directions

Recent work by Huang et al. (2023) demonstrates the compound’s utility in nickel-catalyzed cross-electrophile couplings, enabling the synthesis of sterically hindered amines . Further exploration of its reactivity in photoredox catalysis and continuous flow systems is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume